molecular formula C17H25FN2O2 B12436330 1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine CAS No. 887582-35-6

1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine

Cat. No.: B12436330
CAS No.: 887582-35-6
M. Wt: 308.4 g/mol
InChI Key: VKLPQSWCVPSVJB-UHFFFAOYSA-N
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Description

1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine is a synthetic organic compound featuring a piperidine ring, a common motif in medicinal chemistry. The compound is characterized by a tert-butoxycarbonyl (Boc) protecting group and a 4-fluoro-phenylamino substituent. It is primarily used as a pharmaceutical intermediate and has various applications in scientific research .

Preparation Methods

The synthesis of 1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine involves several steps:

    Starting Materials: N-(tert-Butoxycarbonyl)-4-piperidone and 4-Fluoroaniline.

    Reaction Conditions: Sodium cyanoborohydride (661 mg, 10.0 mmol) is added to a methylene chloride solution (30 ml) of t-butyl 4-oxopiperidine-1-carboxylate (2.66 g, 13.1 mmol), 4-fluoroaniline (1.46 g, 13.1 mmol), and acetic acid (0.750 ml, 13.1 mmol) at 0°C. The mixture is stirred at room temperature for 15 hours.

    Workup: A saturated aqueous sodium hydrogencarbonate solution is added to the reaction solution, followed by extraction with ethyl acetate. The extract is washed sequentially with water and saline, and dried over anhydrous sodium sulfate.

Chemical Reactions Analysis

1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc protecting group and the 4-fluoro-phenylamino substituent.

    Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include sodium cyanoborohydride, acetic acid, and methylene chloride.

Scientific Research Applications

1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the development of pharmaceutical drugs.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine can be compared with other similar compounds, such as:

    1-Boc-4-(4-chloro-phenylamino)-methyl-piperidine: Similar structure but with a chloro substituent instead of a fluoro group.

    1-Boc-4-(4-methyl-phenylamino)-methyl-piperidine: Features a methyl group instead of a fluoro group.

    1-Boc-4-(4-nitro-phenylamino)-methyl-piperidine: Contains a nitro group instead of a fluoro group.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

CAS No.

887582-35-6

Molecular Formula

C17H25FN2O2

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl 4-[(4-fluoroanilino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)12-19-15-6-4-14(18)5-7-15/h4-7,13,19H,8-12H2,1-3H3

InChI Key

VKLPQSWCVPSVJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=C(C=C2)F

Origin of Product

United States

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